2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]pyrimidine - 546080-20-0

2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]pyrimidine

Catalog Number: EVT-3109496
CAS Number: 546080-20-0
Molecular Formula: C19H24N4O
Molecular Weight: 324.428
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Peribedil (2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine) []

  • Compound Description: Peribedil is a medication primarily utilized for its dopamine-agonist effects in the treatment of Parkinson's disease. []
  • Relevance: Peribedil shares a core structure with the target compound, specifically the 2-piperazinylpyrimidine motif. Both compounds feature a pyrimidine ring substituted at the 2-position with a piperazine ring, signifying their structural similarity and potential for analogous biological activity. []

2. 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) []

  • Compound Description: Compound 7x is a potent, multi-kinase inhibitor that exhibits promising anti-tumor activity in vitro by inducing apoptosis in tumor cells at low nanomolar concentrations (30–100 nM). It specifically inhibits CDK4/CYCLIN D1 and ARK5 kinases. []
  • Relevance: While structurally distinct from the target compound, 7x showcases the significance of substituted pyrimidine derivatives in medicinal chemistry, particularly as kinase inhibitors. This highlights the potential for the target compound, containing a 2-substituted pyrimidine core, to possess unexplored kinase inhibitory activity. []

3. 6-({4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline (WAY-207024) []

  • Compound Description: WAY-207024 is a potent, orally active antagonist of the gonadotropin-releasing hormone receptor (GnRH-R). It exhibits favorable pharmacokinetic properties and effectively lowers rat plasma LH levels upon oral administration. []
  • Relevance: WAY-207024 emphasizes the biological relevance of incorporating a tert-butylphenyl group within a piperazine-containing scaffold, a structural feature shared with the target compound. Although the core structures differ, this similarity suggests that the tert-butylphenyl moiety might contribute to specific binding interactions or influence the overall pharmacological profile of both compounds. []

4. N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10) []

  • Compound Description: SP-10 displays promising anti-HIV activity in vitro, exhibiting potent inhibition of HIV-1 replication at very low concentrations (IC50 = 0.036 nM). Unlike existing antiviral treatments, SP-10 demonstrates low toxicity and effectively inhibits even multidrug-resistant HIV-1 strains. Its mechanism involves altering actin dynamics, reducing CD4 and CCR5 expression on host cells, and blocking gp120 binding, thereby preventing viral entry. []
  • Relevance: Despite its distinct core structure, SP-10 highlights the potential of incorporating a tert-butyl group in conjunction with a piperazine ring to develop potent antiviral agents with a unique mechanism of action. This emphasizes the need to explore the antiviral properties of the target compound, which also incorporates a tert-butyl group and a piperazine ring within its structure. []

5. ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200) [, ]

  • Compound Description: PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor investigated for treating type 2 diabetes, progressing to Phase 3 clinical trials. [, ] It demonstrates rapid absorption and distribution into tissues upon oral administration, stimulating insulin secretion and improving glucose tolerance in preclinical models. [] PF-00734200 primarily undergoes hydroxylation at the pyrimidine ring's 5' position, mediated by CYP2D6 and CYP3A4. []
  • Relevance: This compound shares a key structural motif with the target compound: a pyrimidine ring substituted at the 2-position with a piperazine ring. This structural similarity, alongside the demonstrated biological activity of PF-00734200 as a DPP-IV inhibitor, highlights the possibility for the target compound to possess similar or related biological activities. [, ]

6. 4,6-Dimethyl-2-{4-[(2-pyrimidyl)piperazin-1-yl]-methyl}isothiazolo[5,4-b]pyridin-3(2H)-one []

  • Relevance: Its structural similarity to the target compound, particularly the shared 2-(piperazin-1-yl)pyrimidine fragment, underscores the importance of this structural motif in medicinal chemistry. []

7. Imatinib (N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide) []

  • Compound Description: Imatinib is a prominent therapeutic agent used in leukemia treatment, functioning as a tyrosine kinase inhibitor. Notably, its structure has typically been characterized in its piperazin-1-ium salt forms. []
  • Relevance: Imatinib underscores the therapeutic relevance of substituted pyrimidine and piperazine moieties in drug design, especially in targeting kinases. While structurally distinct from the target compound, Imatinib's use in treating leukemia highlights the potential of exploring the target compound's anti-cancer properties, given its shared structural features with Imatinib. []

8. (4-tert-butylpiperazin-2-yl)(piperazin-1-yl)methanone-n-carboxamide derivatives [, , ]

  • Compound Description: This series of derivatives acts as CCR2b receptor antagonists. [, , ] They hold therapeutic potential in treating inflammatory disorders and neuropathic pain by interfering with CCR2b receptor signaling. []
  • Relevance: Despite the different core structures, these derivatives highlight the significance of a tert-butylpiperazin moiety in medicinal chemistry, particularly for targeting the CCR2b receptor. This structural feature is shared with the target compound, albeit positioned differently. This similarity suggests that the target compound might exhibit some level of interaction with the CCR2b receptor or possess related biological activities. [, , ]

9. 4-(2-(Piperazin-1-Yl)-7,8-Dihydro-5H-Thiopyrano[4,3-d]Pyrimidin-4-yl)Morpholine and 4-Morpholino-2-(Piperazin-1-Yl)-7,8-Dihydro-5H-Thiopyrano[4,3-d]Pyrimidine 6,6-Dioxide []

  • Compound Description: These two thiopyrano[4,3-d]pyrimidine derivatives represent a class of compounds with potential as PI3K/mTOR inhibitors. Their synthesis utilizes a multi-step process involving cyclization, chlorination, oxidation, and substitution reactions. []
  • Relevance: Although these compounds possess a thiopyrano[4,3-d]pyrimidine core, distinct from the target compound's pyrimidine core, they highlight the significance of incorporating a piperazine ring within the structure for potentially targeting PI3K/mTOR. This suggests the target compound, which also features a piperazine ring, might warrant investigation for potential PI3K/mTOR inhibitory activity. []

10. 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine (2) []

  • Compound Description: This compound serves as a model ligand for 5-HT7 receptor antagonists and exhibits notable binding affinity for this receptor. []
  • Relevance: The structural similarity to the target compound, specifically the 2-(piperazin-1-yl)pyrimidine scaffold, highlights the potential for the target compound to interact with 5-HT7 receptors or exhibit related biological activities. This structural analogy emphasizes the importance of this core structure in medicinal chemistry and warrants further investigation into the target compound's potential as a 5-HT7 receptor modulator. []

11. 1-(1H-1,2,4-triazol-1-yl)-2-(3,3-dimethyl)-3-[(4-substituted)-piperazin-1-yl]-2-propanols [, , ]

  • Compound Description: These triazole derivatives, designed based on the structure of fluconazole, exhibit potent antifungal activity in vitro. [, , ] Some derivatives show superior efficacy against Candida albicans compared to fluconazole and itraconazole. []
  • Relevance: Despite the distinct triazole core, these compounds highlight the potential of utilizing substituted piperazine moieties for developing antifungal agents. This structural feature, present in the target compound as well, suggests the need to explore the antifungal properties of the target compound. [, , ]

12. (Z)-2-(6-chloropyrimidin-4-yl)-1-(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)et-hen-1-ol (TCPPA) and 6-chloro-3-(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)-1,1-diflu-oro-1H-1l4,9l4-pyrimido[1,6-c][1,3,2]oxazaborinine (TCPPAB) []

  • Compound Description: TCPPA and its difluoroboron complex, TCPPAB, are pyrimidine-containing β-iminoenolates. While TCPPA does not form gels, TCPPAB acts as a non-traditional π-gelator in specific solvents. TCPPAB also exhibits mechanofluorochromic properties, changing fluorescence upon grinding and reverting upon exposure to CH2Cl2 vapor. []
  • Relevance: The presence of a substituted pyrimidine ring in TCPPA and TCPPAB, along with the tert-butyl groups in TCPPAB, highlights structural similarities with the target compound. This suggests a potential for the target compound to exhibit similar self-assembly or mechanofluorochromic properties, which warrants further investigation. []

Properties

CAS Number

546080-20-0

Product Name

2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]pyrimidine

IUPAC Name

(4-tert-butylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

Molecular Formula

C19H24N4O

Molecular Weight

324.428

InChI

InChI=1S/C19H24N4O/c1-19(2,3)16-7-5-15(6-8-16)17(24)22-11-13-23(14-12-22)18-20-9-4-10-21-18/h4-10H,11-14H2,1-3H3

InChI Key

OYXFKXOFMPSRBO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.